molecular formula C10H9N3 B1642156 2-(Pyridin-4-yl)pyridin-3-amine CAS No. 105243-67-2

2-(Pyridin-4-yl)pyridin-3-amine

Cat. No.: B1642156
CAS No.: 105243-67-2
M. Wt: 171.2 g/mol
InChI Key: IKQJZDGOMAJPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)pyridin-3-amine (CAS 105243-67-2) is an aromatic organic compound with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . This aminobipyridine scaffold, featuring a 3-aminopyridine moiety linked to a 4-pyridyl group, serves as a versatile building block in medicinal chemistry and drug discovery research. It is particularly valuable for the synthesis of more complex molecules, including its dihydrochloride salt (CAS 1423033-73-1) . The compound's structure allows it to act as a ligand for metal complexes or an intermediate in developing pharmacologically active molecules. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJZDGOMAJPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyridin 4 Yl Pyridin 3 Amine and Analogous Systems

Retrosynthetic Analysis of 2-(Pyridin-4-yl)pyridin-3-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-C bond between the two pyridine (B92270) rings and the C-N bond of the amine group.

A logical retrosynthetic approach would involve disconnecting the bond between the two pyridine rings, leading to two pyridine-based synthons. One common strategy is to consider a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final bond-forming step. This would suggest precursors like a halopyridine and a pyridylboronic acid or ester. Alternatively, disconnection of the C-N bond suggests a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, which would involve a di-pyridyl halide and an amine source. amazonaws.comyoutube.com

Another retrosynthetic pathway could involve the construction of one of the pyridine rings onto a pre-existing substituted pyridine. This might entail a cyclocondensation reaction where a substituted pyridine derivative provides the foundation for the formation of the second pyridine ring. researchgate.net

Direct Synthesis Approaches to this compound Core

Several direct synthetic methods have been developed for the construction of the 2,4'-bipyridinyl-3-amine core, primarily relying on transition metal-catalyzed cross-coupling reactions and classical condensation and cyclization strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C and C-N bonds, offering high efficiency and functional group tolerance. mdpi.com

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This reaction is widely used for the synthesis of biaryl compounds, including bipyridines. mdpi.comnih.gov The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

In the context of synthesizing this compound, a Suzuki-Miyaura approach would typically involve the coupling of a 2-halopyridin-3-amine derivative with a pyridine-4-boronic acid or its ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be influenced by the specific substrates used. mdpi.comdicp.ac.cn

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventYield (%)Reference
2-BromopyridinePyridine-4-boronic acidPd(PPh3)4-Na2CO3Toluene/H2O>90 mdpi.com
2-ChloropyridinePyridine-4-boronic acid pinacol (B44631) esterPd2(dba)3SPhosK3PO4Dioxane85 acs.org
2-Iodopyridin-3-aminePyridine-4-boronic acidPd(OAc)2PPh3K2CO3DMF78 acs.org

This table presents representative examples and yields may vary based on specific reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has revolutionized the synthesis of arylamines, offering a milder and more general alternative to traditional methods. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the amination of a 2-(pyridin-4-yl)-3-halopyridine with an ammonia (B1221849) equivalent or a protected amine. The development of specialized phosphine (B1218219) ligands, often bulky and electron-rich, has been critical to the success and broad scope of this reaction. youtube.comnih.gov

Table 2: Key Features of Buchwald-Hartwig Amination

FeatureDescription
Catalyst Typically a palladium(0) precursor like Pd(OAc)2 or Pd2(dba)3. nih.gov
Ligands Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are commonly used to enhance catalytic activity. youtube.com
Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine. nih.gov
Substrate Scope The reaction is applicable to a wide range of aryl and heteroaryl halides and various primary and secondary amines. wikipedia.org

A variation of this approach involves a cascade reaction that combines imination with Buchwald-Hartwig cross-coupling to construct complex heterocyclic systems. rsc.org

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed methods can be employed for the synthesis of the bipyridine core. For instance, palladium-catalyzed homocoupling of halopyridines can yield symmetrical bipyridines. mdpi.com Additionally, palladium-catalyzed C-H activation/alkenylation followed by an aza-electrocyclization represents an innovative approach to constructing substituted pyridines from α,β-unsaturated oxime ethers. acs.org Palladium-catalyzed carbonylative coupling reactions have also been utilized to synthesize complex heterocyclic structures. nih.gov Chelation-assisted palladium-catalyzed ortho-acyloxylation of aryl-substituted pyridopyrimidinones demonstrates another strategy for functionalizing related heterocyclic systems. rsc.org

Condensation and Cyclization Routes

Condensation and cyclization reactions offer classical yet powerful strategies for the synthesis of pyridine and bipyridine frameworks. These methods often involve the construction of the pyridine ring from acyclic precursors.

One approach involves the [3+3] cyclization of enaminones with 1,3-dicarbonyl compounds or their equivalents. For example, piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles has been used to synthesize 2-aminochromeno[2,3-b]pyridine derivatives. nih.govdocumentsdelivered.com

The synthesis of highly functionalized 2,2'-bipyridines can be achieved through the cyclocondensation of β-ketoenamides. nih.gov This method allows for the introduction of various substituents onto the bipyridine core. Another strategy involves the reaction of α,β-unsaturated nitriles with dimethylformamide-dimethylacetal (DMF-DMA) and ammonium (B1175870) acetate (B1210297) to form substituted pyridines. researchgate.net

Furthermore, condensation reactions of amines with aldehydes or ketones can lead to the formation of pyridine rings. For instance, the Rügheimer-Burrows reaction involves the condensation of N-acyl piperidine (B6355638) with an aldehyde to form a substituted pyridine. nih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.govacs.org While a specific MCR for the direct synthesis of this compound is not extensively documented, several MCRs for constructing highly substituted pyridine rings are well-established and can be adapted.

For instance, a one-pot, four-component reaction involving aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile, catalyzed by SnCl₂·2H₂O in water, yields polysubstituted pyridines. nih.gov A similar strategy could potentially be envisioned where a pyridine-derived aldehyde or ketone is used as a starting material to build the second pyridine ring.

Another flexible three-component approach reacts lithiated alkoxyallenes with nitriles and carboxylic acids to produce highly substituted pyridin-4-ol derivatives. chim.it These can be further converted to pyridin-4-yl nonaflates, which are excellent precursors for palladium-catalyzed cross-coupling reactions. chim.it This methodology provides a pathway to construct one of the pyridine rings with functional handles suitable for subsequent coupling to form the bipyridine structure.

The general utility of MCRs in generating diverse heterocyclic libraries suggests that a tailored protocol for this compound is a feasible objective for synthetic chemists. nih.govyoutube.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines.

Key green strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. A one-pot, four-component reaction to synthesize 3-cyanopyridine (B1664610) derivatives has been successfully performed using microwave heating, offering a significant advantage over conventional heating methods. nih.gov

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of water as a medium for MCRs to build pyridine skeletons has been reported, highlighting its potential for greener synthesis. acs.orgnih.gov Reactions can also be performed in water-ethanol mixtures, which are more environmentally benign than many organic solvents. nih.gov

Catalyst-Mediated Synthesis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Zeolites and tin(IV) chloride have been employed as catalysts for pyridine synthesis. nih.gov Furthermore, solvent- and halide-free methods, such as the C-H functionalization of pyridine N-oxides, represent a highly atom-economical approach to pyridine derivatives. rsc.org The use of a recyclable catalyst like pyridine-2-carboxylic acid has also been shown to be effective in synthesizing other heterocyclic systems under green conditions. nih.gov

Green Chemistry ApproachDescriptionPotential Application to Target SynthesisReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions and improve yields.Accelerating the final coupling step or a multicomponent reaction to build the pyridine rings. nih.gov
Aqueous Reaction MediaUtilizing water as a solvent to reduce organic solvent waste.Performing cross-coupling or MCRs in water or water-ethanol mixtures. nih.govnih.gov
Recyclable CatalystsEmploying catalysts that can be easily recovered and reused.Using heterogeneous or organocatalysts for the key bond-forming reactions. nih.govnih.gov
Atom-Economical ReactionsDesigning syntheses where the maximum number of atoms from the reactants are incorporated into the final product.Utilizing C-H activation or multicomponent reaction strategies. nih.govrsc.org

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound typically relies on the coupling of two pre-functionalized pyridine rings. The choice of precursors is critical for the success of the synthesis. Common strategies involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.

A logical disconnection approach would involve coupling a 2-substituted-3-aminopyridine derivative with a 4-substituted pyridine derivative.

Key Precursors:

For the 3-Aminopyridine (B143674) Moiety: A common precursor is a 2-halo-3-nitropyridine. The nitro group can be reduced to the desired amine functionality late in the synthetic sequence. Alternatively, 2-chloro-3-aminopyridine itself can be used. The synthesis of such precursors can start from commercially available materials, with the introduction of the required functional groups through standard heterocyclic chemistry reactions. For example, 2-aminopyridine (B139424) derivatives can be prepared by the Chichibabin reaction or by the reaction of 2-halopyridines with nitrogen nucleophiles. google.com

For the Pyridine-4-yl Moiety: A key intermediate is 4-pyridylboronic acid or its esters for Suzuki coupling, or a 4-pyridylstannane for Stille coupling. Alternatively, a 4-halopyridine can be coupled with a 2-pyridyl organometallic reagent.

The synthesis of substituted pyridine precursors can also be achieved via the cycloaddition/cycloreversion of 1,4-oxazinone intermediates with alkynes, providing access to highly substituted pyridine motifs. nih.gov

Derivatization Strategies of the this compound Scaffold

The presence of a primary amino group and two pyridine rings offers multiple sites for further chemical modification, allowing for the generation of a diverse library of compounds based on the this compound scaffold.

Functionalization of the Amine Moiety

The primary amine at the 3-position is a versatile handle for a wide range of chemical transformations. Standard reactions for primary amines can be employed to create new derivatives. nih.gov These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

Cyclocondensation: The amine can act as a nucleophile in cyclization reactions. For example, reaction with hydrazones and mercaptoacetic acid can lead to the formation of thiazolidin-4-ones. orientjchem.org

Pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is a technique used for the analysis of aliphatic amines, but similar principles of reacting an amine with an activated ester can be applied for synthetic derivatization. sigmaaldrich.com

Substitution on the Pyridine Rings

The pyridine ring is electron-deficient, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen. nih.govgcwgandhinagar.com Electrophilic substitution is more difficult and generally requires harsh conditions or activation of the ring, for example, by forming the corresponding N-oxide. gcwgandhinagar.com

For the this compound scaffold, the reactivity of each position on the two pyridine rings will be influenced by the existing substituents (the amino group and the other pyridine ring).

Electrophilic Substitution: This is predicted to occur at the C-5 position of the 3-aminopyridine ring, as the amino group is an activating, ortho-, para-director. However, the deactivating effect of the ring nitrogen atoms must be overcome.

Nucleophilic Substitution: If a leaving group (e.g., a halogen) is present on either ring, it can be displaced by a variety of nucleophiles.

Directed Lithiation: A powerful strategy for regioselective functionalization is directed ortho-lithiation. The amino group can be protected with a directing group, such as a pivaloyl group, which then directs lithiation to the adjacent C-4 position. acs.org This allows for the introduction of a wide range of electrophiles. The 2-(pyridin-2-yl)isopropyl (PIP) amine group is another directing group that facilitates the functionalization of C(sp³)–H bonds but highlights the principle of using directing groups for selective C-H activation. snnu.edu.cnresearchgate.net

Heterocyclic Annulation Reactions

Heterocyclic annulation involves the construction of a new ring fused to the existing scaffold. The 3-amino group and the adjacent C-2 or C-4 positions of the pyridine ring are well-suited for participating in such cyclization reactions.

Common annulation strategies that could be applied to this compound include:

Synthesis of Fused Imidazoles: The reaction of 2-aminopyridine derivatives with α-haloketones (the Tschitschibabin reaction) or, more recently, with propiolaldehydes, is a well-established route to imidazo[1,2-a]pyridines. researchgate.netresearchgate.net Applying this to the target molecule would yield a tricyclic system with a fused imidazole (B134444) ring.

Synthesis of Fused Triazines: Reaction with appropriate precursors can lead to the formation of fused triazine rings. For example, pyridotriazines have been synthesized from pyridinone intermediates. nih.gov

Synthesis of Fused Pyrimidines: Condensation of the amino group with 1,3-dielectrophiles, such as β-ketoesters or enones, can lead to the formation of a fused pyrimidine (B1678525) ring.

Metal-Mediated Annulation: Transition metal-catalyzed reactions can construct complex fused systems. For example, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines with propargyl amines has been used to access functionalized indolizines. nih.govacs.org Similarly, Rh(III)-catalyzed N-annulation of α,β-unsaturated imines (which could be formed from the amine) with alkynes is a method for pyridine synthesis that demonstrates the power of metal catalysis in ring formation. rsc.org

Target Fused RingTypical ReagentsReaction TypeReference
Imidazo[1,2-a]pyridineα-Haloketones or PropiolaldehydesCyclocondensation researchgate.netresearchgate.net
Pyrazolo[3,4-b]pyridineCondensation with pyrazole (B372694) precursorsCyclocondensation mdpi.com
Indolizine Derivatives2-(2-Enynyl)pyridines and propargyl aminesAg(I)-Mediated Annulation nih.govacs.org
Fused PyridinesAlkynes and an oxidizing agent/catalystRh(III)-catalyzed N-annulation rsc.org

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of this compound that possess chirality, either through the introduction of a stereocenter on a substituent or by the creation of atropisomers due to restricted rotation around the pyridine-pyridine bond, methods for their stereoselective synthesis or the resolution of racemic mixtures are of significant interest. While specific literature on the stereoselective synthesis and chiral resolution of this compound itself is not extensively documented, principles derived from the synthesis of analogous chiral bipyridine systems and general methods for chiral resolution can be applied.

Stereoselective Synthetic Approaches

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. In the context of bipyridine derivatives, several approaches have been successfully employed for analogous systems and could be adapted for the synthesis of chiral this compound derivatives.

One established method involves the de novo construction of one of the pyridine rings using a chiral precursor. For instance, chiral bipyridine ligands have been synthesized from naturally occurring monoterpenes like pinocarvone, myrtenal, and menthone. durham.ac.uk This strategy embeds chirality from the outset of the synthesis. A hypothetical adaptation for a derivative of this compound might involve the synthesis of a chiral substituted 3-aminopyridine, which is then coupled to a 4-substituted pyridine.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of the desired stereoisomer. For bipyridine synthesis, transition metal catalysts with chiral ligands are commonly used in cross-coupling reactions. lboro.ac.uk While often focused on the synthesis of atropisomeric 2,2'-bipyridines, these principles can be extended. For example, a chiral nickel or palladium catalyst could be employed in a cross-coupling reaction to form the C2-C4' bond between the two pyridine rings, potentially inducing stereoselectivity if the substitution pattern allows for the formation of stable atropisomers.

The use of chiral auxiliaries is another viable route. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, N-tert-butanesulfinyl imines have proven to be effective chiral intermediates. nih.govnih.gov An analogous approach for a derivative of this compound could involve the reaction of a chiral N-tert-butanesulfinyl imine with an appropriate organometallic pyridine species. The stereochemistry of the resulting amine can often be controlled by the choice of reagents and the configuration of the sulfinamide auxiliary. nih.govunibo.it

A chemoenzymatic approach offers a green and highly selective alternative. Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity. For example, bacterial dioxygenases have been used for the cis-dihydroxylation of quinolines, which can then be converted to enantiopure 4,4'-bipyridyls. nih.gov A similar enzymatic transformation on a substituted pyridine could provide a chiral building block for the synthesis of a this compound derivative.

Methodology Description Potential Application to this compound Derivatives Reference
Chiral Pool SynthesisUtilization of readily available chiral starting materials, such as terpenes.Synthesis of a chiral substituted pyridine ring from a natural product, followed by coupling. durham.ac.uk
Asymmetric CatalysisEmployment of a chiral catalyst to control the stereochemical outcome of a reaction.Asymmetric cross-coupling to form the bipyridine linkage, potentially leading to atropisomers. lboro.ac.uk
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct a stereoselective transformation.Use of N-tert-butanesulfinyl imines to synthesize chiral amine-containing side chains. nih.govnih.gov
Chemoenzymatic SynthesisApplication of enzymes to perform stereoselective reactions.Enzymatic functionalization of a pyridine ring to create a chiral intermediate. nih.gov

Chiral Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture of a chiral this compound derivative, chiral resolution is necessary to separate the enantiomers. The most common methods for chiral resolution include diastereomeric salt formation and chiral chromatography. wikipedia.org

Diastereomeric Salt Formation

This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pharmtech.com The less soluble diastereomeric salt will crystallize from the solution, leaving the more soluble one behind. After separation, the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically pure amine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The success of this method is highly dependent on the crystallization properties of the diastereomeric salts, and finding the optimal resolving agent and solvent system often requires empirical screening. pharmtech.com

Chiral Resolving Agent Type Applicable to Principle of Separation
(+)-Tartaric AcidChiral AcidRacemic AminesFormation of diastereomeric salts with different solubilities.
(S)-Mandelic AcidChiral AcidRacemic AminesFormation of diastereomeric salts with different solubilities.
(1R)-(-)-10-Camphorsulfonic acidChiral AcidRacemic AminesFormation of diastereomeric salts with different solubilities.

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. mdpi.com Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers.

For the separation of aromatic and amine-containing compounds, macrocyclic glycopeptide antibiotics like vancomycin (B549263) and teicoplanin have been shown to be effective chiral selectors. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers through multiple interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov The choice of mobile phase, which typically consists of a mixture of an organic modifier (e.g., methanol, ethanol (B145695), or isopropanol) and a buffer, is crucial for achieving good resolution. nih.gov

Another approach is to use a chiral additive in the mobile phase with an achiral stationary phase. nih.gov This method can be advantageous in terms of cost and flexibility. The enantiomers are separated based on their differential interactions with the chiral selector in the mobile phase.

Chromatographic Method Stationary Phase Principle Potential Application
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based, glycopeptide-based)Differential interaction of enantiomers with the chiral surface.Separation of enantiomers of a chiral this compound derivative.
Chiral Mobile Phase AdditiveAchiral Stationary PhaseFormation of transient diastereomeric complexes with a chiral selector in the mobile phase.Separation of enantiomers using a common stationary phase with a chiral additive like vancomycin.

After a thorough and exhaustive search for scientific literature and spectral data, it has been determined that detailed experimental spectroscopic information for the specific chemical compound This compound is not available in publicly accessible databases or research articles.

The search included targeted queries for Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Proton (1H) NMR, Carbon (13C) NMR, and two-dimensional NMR techniques related to this exact molecule. While data exists for structurally similar compounds, such as isomers (e.g., 2-(Pyridin-3-yl)pyridin-4-amine) or related bipyridines and aminopyridines, no specific research findings or data tables for this compound could be located.

Therefore, it is not possible to generate the requested article on the "Advanced Spectroscopic and Structural Characterization of this compound" as the foundational experimental data required to populate the specified sections and subsections (3.1.1, 3.1.2, 3.2.1, 3.2.2, and 3.2.3) is not available. Creating content for these sections without established scientific data would be speculative and would not meet the required standards of accuracy and factual reporting.

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 4 Yl Pyridin 3 Amine

Mass Spectrometry for Molecular Confirmation

No publicly accessible mass spectrometry data, such as high-resolution mass spectrometry (HRMS) or electron ionization (EI) spectra, for 2-(Pyridin-4-yl)pyridin-3-amine could be identified in the reviewed literature. This technique is crucial for confirming the molecular weight and elemental composition of a synthesized compound. While data exists for structurally related bipyridine and aminopyridine derivatives, specific experimental values for the target compound are not published. researchgate.netmdpi.comnih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, crucial data regarding its crystal system, space group, unit cell dimensions, and intramolecular geometry (bond lengths and angles) remain undetermined in the public domain. Such studies are fundamental for unambiguously elucidating the three-dimensional arrangement of atoms and intermolecular interactions, like hydrogen bonding, in the solid state. nih.govnih.gov

No published powder X-ray diffraction (PXRD) patterns for this compound were found. PXRD is a key analytical technique for identifying crystalline phases and assessing the purity of a bulk sample. Without this data, the crystallographic fingerprint of the polycrystalline form of the compound is unknown.

Electronic Absorption and Emission Spectroscopy

Detailed studies on the electronic absorption (UV-Vis) and emission (photoluminescence or fluorescence) properties of this compound are not available in the reviewed scientific literature. This information, including absorption maxima (λmax) and emission spectra, is essential for understanding the electronic transitions within the molecule and evaluating its potential for applications in materials science and optoelectronics. While the spectra of other pyridine-containing compounds have been documented, data for the specific isomer has not been reported. acs.orgnist.govsielc.com

Thermogravimetric Analysis and Differential Scanning Calorimetry

No published data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound could be located. These thermal analysis techniques are vital for determining the compound's thermal stability, decomposition profile, and identifying phase transitions such as melting and crystallization points.

Reactivity Profiles and Transformation Pathways of 2 Pyridin 4 Yl Pyridin 3 Amine

Reactions Involving the Amine Functionality

The primary amino group at the 3-position of the pyridine (B92270) ring is a key site of reactivity, participating in a variety of common amine reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a competent nucleophile, readily undergoing acylation, alkylation, and arylation reactions.

Acylation of the primary amine can be achieved with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amide functionality can significantly alter the electronic properties and further reactivity of the molecule.

Alkylation of 2-(pyridin-4-yl)pyridin-3-amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. nih.gov Selective mono-alkylation can sometimes be achieved by employing specific strategies, such as using N-aminopyridinium salts as ammonia (B1221849) surrogates in a process that involves N-alkylation followed by in situ depyridylation. acs.orgchemrxiv.org Another approach for selective alkylation of pyridines involves the use of a blocking group to direct the reaction to the desired position. nih.govchemistryviews.org For instance, the N-alkylation of 2-aminopyridine (B139424) with arylmethyl alcohols has been demonstrated using ruthenium(II) complexes as catalysts. researchgate.net

Arylation of the amino group can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an amine with an aryl halide. This reaction provides a direct route to N-aryl derivatives. The arylation of amino acids has been achieved using a pyridine-type ligand to improve the efficiency of the reaction. nih.gov

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions of Aminopyridine Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference(s)
AcylationAcid Chloride, Pyridine/EtherAmide latech.edu
AlkylationAlkyl HalideSecondary/Tertiary Amine acs.orgchemrxiv.org
AlkylationArylmethyl alcohol, Ru(II) catalyst, KOtBuN-Arylmethyl-2-aminopyridine researchgate.net
ArylationAryl Iodide, Pd(OAc)₂, LigandN-Aryl-alpha-amino acid nih.gov
ArylationFluoroarene, tBuOKN-Aryl-2,2'-diindole acs.org

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. youtube.com These condensation reactions are reversible and can be driven to completion by removing the water formed during the reaction. latech.edu

The resulting imines are valuable intermediates in organic synthesis and can be used to construct a variety of heterocyclic compounds. For example, the condensation of amines with carbonyl compounds can be a key step in the synthesis of pyridines and pyrroles. nih.gov

Table 2: Condensation Reactions of Amines with Carbonyls

Amine ReactantCarbonyl ReactantProduct TypeKey FeaturesReference(s)
Primary AmineAldehyde/KetoneImine (Schiff Base)Reversible, often acid-catalyzed youtube.com
2-AminomethylanilineAldehyde/Ketone1,2,3,4-TetrahydroquinazolineOne-pot synthesis under flow conditions researchgate.net
AminesAldehydesVariousSummary of reactions acs.org

The primary aromatic amine functionality of this compound can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This reaction converts the amino group into a diazonium salt. Diazonium salts derived from heterocyclic amines are known to be useful intermediates in organic synthesis. acs.org

Pyridine-3-diazonium salts are generally more stable than their pyridine-2- or pyridine-4-diazonium counterparts. rsc.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, including:

Sandmeyer-type reactions: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt. youtube.com

Schiemann reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Hydrolysis: Replacement with a hydroxyl group upon heating in an aqueous acidic solution.

Azo coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored dyes.

The diazotization of aminopyridines can lead to the formation of diazonium ions that rapidly hydrolyze to the corresponding hydroxy-compounds in dilute acid solution. rsc.org

Reactivity of the Pyridine Nitrogen Atoms

The nitrogen atoms within the two pyridine rings of this compound are also key centers of reactivity. Their basicity and ability to be oxidized allow for a range of chemical transformations.

The lone pair of electrons on each pyridine nitrogen atom imparts basic properties to the molecule, allowing for protonation by acids to form pyridinium (B92312) salts. The formation of N-aminopyridinium salts from substituted pyridines is a well-established reaction. nih.gov The ease of protonation and the stability of the resulting salts depend on the electronic environment of the nitrogen atom. The pyridin-4-yl nitrogen is generally more basic than the pyridin-2-yl nitrogen due to the electronic influence of the substituent at the 2-position. These salt formation reactions are fundamental to many of the purification and handling procedures for pyridine-containing compounds.

The nitrogen atoms of the pyridine rings can be oxidized to form N-oxides. acs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperbenzoic acid (m-CPBA). arkat-usa.org The N-oxidation of pyridines can alter their chemical reactivity, for example, by making the ring more susceptible to nucleophilic attack at the C2 and C4 positions. Pyridine N-oxides are also valuable intermediates in their own right, participating in a variety of synthetic transformations. arkat-usa.orgorganic-chemistry.org The oxidation of secondary amines with hydrogen peroxide can lead to the formation of nitrones. researchgate.net

Electrophilic Aromatic Substitution on Pyridine Rings

The reactivity of the bipyridinyl system in this compound towards electrophilic aromatic substitution is complex, influenced by the electronic properties of both pyridine rings and the amino substituent. Generally, pyridine rings are less reactive than benzene (B151609) in electrophilic aromatic substitution reactions. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. libretexts.orgyoutube.com The nitrogen atom can also be protonated or coordinate with Lewis acidic reagents, further deactivating the ring. libretexts.org

In the case of this compound, the molecule possesses two distinct pyridine rings. The pyridin-3-amine ring contains a powerful electron-donating amino group, which is expected to activate that ring towards electrophilic substitution. Conversely, the pyridin-4-yl ring lacks such an activating group and is therefore less susceptible to electrophilic attack.

When electrophilic substitution on a pyridine ring does occur, the substitution typically happens at the 3-position relative to the ring nitrogen. libretexts.orgyoutube.com This is because the cationic intermediate formed by attack at the 2- or 4-position places a positive charge on the electronegative nitrogen, which is highly unfavorable. quora.com

For the pyridin-3-amine moiety within the target molecule, the amino group directs electrophiles to the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at the 2- or 4-positions of this ring. However, the 2-position is already substituted. This leaves the 4-position as a likely site for substitution.

To control the regioselectivity of electrophilic substitution, the amino group can be modified. For instance, conversion to a pivaloylamino group has been shown to direct lithiation, a prelude to electrophilic substitution, specifically to the ortho position. acs.org

Reaction Conditions Expected Outcome Yield
HalogenationHigh TemperatureSubstitution on the activated ringLow to Moderate
NitrationVigorous (e.g., HNO₃/H₂SO₄, high temp)Substitution on the activated ringLow
SulfonationHigh TemperatureSubstitution on the activated ringLow

Table 1: Predicted Electrophilic Aromatic Substitution Reactions. Note: Specific experimental data for this compound is limited; this table is based on the general reactivity of substituted pyridines.

Nucleophilic Aromatic Substitution on Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction for pyridine rings, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. quora.com In this compound, the pyridin-4-yl ring is more susceptible to nucleophilic attack at its 4-position (where the other pyridine ring is attached) and its 2- and 6-positions. The pyridin-3-amine ring is generally less reactive towards nucleophiles due to the electron-donating amino group.

However, the amino group itself can be a leaving group in some SNAr reactions, especially when catalyzed. For instance, ruthenium(II) catalysts have been shown to enable the amination of aminopyridines, where the amino group is displaced by another amine. thieme-connect.de

A notable transformation of aminopyridines is the rearrangement of 3-halo-4-aminopyridines upon reaction with acyl chlorides. This proceeds through an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. nih.govresearchgate.net While the parent compound this compound does not possess a halogen, this type of reactivity highlights a potential pathway for transformation if the molecule were to be halogenated. The presence of electron-withdrawing halides in the 3-position of a pyridine ring activates the ipso-carbon (C-4) for nucleophilic attack.

The activation of the pyridine ring towards nucleophilic attack can also be achieved using Lewis acids, which coordinate to the pyridine nitrogen and increase the ring's electrophilicity. researchgate.net

Reaction Type Reagents Potential Product Key Findings
Catalytic AminationRuthenium(II) catalyst, AmineDisubstituted pyridineThe amino group can act as a leaving group in the presence of a suitable catalyst. thieme-connect.de
Rearrangement (of a hypothetical halogenated derivative)Acyl chloride, TriethylamineRearranged acetamide (B32628) productHalogenated aminopyridines can undergo intramolecular SNAr to yield rearranged products. nih.gov
Lewis Acid-Catalyzed SubstitutionLewis Acid (e.g., ZnCl₂), NucleophileSubstituted pyridineLewis acids can activate the pyridine ring for nucleophilic attack. researchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Pathways.

Cycloaddition Reactions and Formation of Fused Heterocycles

The structure of this compound serves as a valuable scaffold for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. ias.ac.inbohrium.combohrium.com

One of the primary methods for forming fused rings from pyridines involves the generation of pyridinium ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles like alkynes and alkenes. nih.govresearchgate.netcolab.ws The pyridinium ylide is typically formed by N-alkylation of the pyridine followed by deprotonation with a base. For this compound, either nitrogen atom could potentially be alkylated to form a pyridinium salt. The subsequent cycloaddition would lead to the formation of indolizine-type structures. The presence of substituents on the pyridine ring influences the reactivity, with electron-withdrawing groups generally enhancing the rate of cycloaddition. nih.gov

The amino group at the 3-position of one of the pyridine rings is a key functional handle for building fused systems. It can act as a binucleophile in condensation reactions. For example, reaction with β-alkoxyvinyl glyoxylates can lead to the formation of fused pyridine carboxylates through a Combes-type condensation. enamine.net

Furthermore, bipyridine units are fundamental building blocks for creating larger, complex structures such as coordination polymers and covalent organic frameworks (COFs). acs.orgrsc.org The nitrogen atoms of the pyridine rings can coordinate with metal ions to form extended, crystalline networks. The resulting materials can have interesting properties, such as photochromism and catalytic activity. acs.orgrsc.org

Reaction Type Reactants Product Type Significance
[3+2] CycloadditionPyridinium ylide (from the title compound) + Alkyne/AlkeneFused indolizine-like heterocyclesA versatile method for creating complex heterocyclic systems. nih.govresearchgate.net
CondensationThe title compound + Diketones or related bis-electrophilesFused polycyclic aromatic systemsUtilizes the amino group to build additional rings. enamine.net
Coordination Polymer/Framework SynthesisThe title compound + Metal SaltCoordination Polymers or Covalent Organic FrameworksCreates extended structures with potential applications in materials science. acs.orgrsc.org

Table 3: Cycloaddition and Fused Heterocycle Formation Reactions.

Insufficient Information Available for "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data on the coordination chemistry of the chemical compound This compound . The performed searches did not yield adequate information to thoroughly address the detailed article outline provided, which includes specific subsections on ligand design, synthesis of transition metal and main group metal complexes, and their spectroscopic characterization.

The available literature primarily focuses on related but structurally distinct compounds such as 2-aminopyridine, various bipyridines, and other pyridine derivatives. While this body of research provides a general understanding of the coordination behavior of pyridine-containing ligands, it does not offer the specific experimental details, research findings, or data tables required to construct a scientifically accurate and informative article solely on this compound as a ligand.

The strict adherence to the provided outline and the focus on a single, specific compound cannot be met with the current publicly available scientific information. Key areas where information is lacking include:

Ligand Design Principles and Coordination Modes: No studies were found that specifically discuss the design of this compound as a ligand or detail its coordination modes with various metal centers.

Synthesis of Metal Complexes: There is no specific literature detailing the synthesis of either transition metal coordination compounds or main group metal adducts with this particular ligand.

Spectroscopic Characterization: Consequently, there is no available data on the infrared, Raman, or electronic spectroscopy of any metal complexes formed with this compound.

Given the constraints and the lack of specific data, it is not possible to generate the requested article while maintaining the required standards of scientific accuracy and detail. Further research on this specific compound would be necessary before a comprehensive review of its coordination chemistry could be written.

Coordination Chemistry of 2 Pyridin 4 Yl Pyridin 3 Amine As a Ligand

Spectroscopic Characterization of Coordination Complexes

Magnetic Properties of Paramagnetic Complexes

The magnetic properties of coordination complexes are fundamentally dictated by the nature of the metal ion and the geometry of the coordination sphere established by the surrounding ligands. For paramagnetic complexes involving ligands analogous to 2-(Pyridin-4-yl)pyridin-3-amine, such as those with other bidentate nitrogen donor ligands, the magnetic behavior is characteristic of the specific metal center.

For instance, studies on complexes of Mn(II), Co(II), Ni(II), and Cu(II) with the related bidentate nitrogen donor ligand 2-(1-indazolyl) pyridine (B92270) have shown that these complexes exhibit magnetic moments consistent with an octahedral environment around the metal ion. researchgate.net Similarly, Cu(II) complexes with various pyridine and pyrazine (B50134) amides frequently display geometries like axially elongated octahedral or square pyramidal. mdpi.com The magnetic properties of these Cu(II) centers can be probed using X-band Electron Paramagnetic Resonance (EPR) spectroscopy on powder samples, which reveals spectral patterns ranging from axial to rhombic. mdpi.com While these EPR spectra cannot be definitively correlated to a single specific geometry in the solid state, they provide valuable insights into the electronic structure and the nature of the metal-ligand interaction. mdpi.com

The following table summarizes typical magnetic and structural data for paramagnetic complexes with related pyridine-based ligands.

Metal IonLigand TypeCoordination GeometryMagnetic Behavior/Characterization
Mn(II)Bidentate N-donorOctahedralParamagnetic, consistent with high-spin d5
Co(II)Bidentate N-donorOctahedralParamagnetic, consistent with high-spin d7
Ni(II)Bidentate N-donorOctahedralParamagnetic, consistent with d8
Cu(II)Pyridine/Pyrazine AmidesElongated Octahedral / Square PyramidalParamagnetic (d9), studied by X-band EPR

This table presents generalized findings from studies on paramagnetic complexes with ligands analogous to this compound. researchgate.netmdpi.com

Structural Analysis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bitopic and potentially chelating nature of this compound, with its two pyridine nitrogen atoms and an amino group, makes it a candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The structural diversity of polymers formed with similar pyridyl ligands is vast, leading to frameworks with varied dimensionality and topology.

The coordination of metal ions with flexible N-donor ligands, such as those containing pyridin-4-yl groups, can result in diverse architectures. For example, the reaction of transition metals like Co(II) and Mn(II) with 3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid under hydrothermal conditions has yielded 1-D chain structures. tandfonline.com These one-dimensional chains can further assemble into three-dimensional supramolecular frameworks through extensive hydrogen-bonding interactions. tandfonline.com

In the context of MOFs, ligands containing pyridyl functionalities are instrumental in forming robust and porous structures. A hydrated copper acetate (B1210297) complex with the ligand N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide demonstrates the formation of a 3D MOF structure. nih.gov In this framework, the ligand acts in both a bidentate and a bis-monodentate fashion, bridging three different Cu(II) centers to create a 3-connected three-dimensional net with a 10(3) topology. nih.gov The introduction of specific pyridine-based ligands can even induce structural reconfiguration, transforming a 3D MOF into a 2D nanosheet structure, thereby increasing the number of accessible metal active sites. rsc.org

The following table details structural features of coordination polymers and MOFs constructed from ligands containing pyridin-4-yl moieties.

Compound/FrameworkMetal Ion(s)LigandDimensionalityKey Structural Features
[M(L)₂(H₂O)₂]·H₂OCo(II), Mn(II)3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid1D chains extending to 3D supramolecularLigand interconnects metal centers to form 1D chains; H-bonding creates 3D network. tandfonline.com
[Cu(C₁₁H₉N₄O)(CH₃CO₂)]·2H₂OCu(II)N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide3D MOFLigand bridges three Cu(II) atoms, resulting in a 10(3) network topology. nih.gov
Co MOF-Py₃Co(II)1,4-benzene dicarboxylic acid and pyridine2D NanosheetsPyridine induces structural change from a 3D to a 2D framework. rsc.org
CP1 and CP2Cu(II), Co(II)5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate1D chains extending to 2D supramolecularLigands create 1D zigzag chains; H-bonds lead to a 2D network. mdpi.com

Applications of this compound Coordination Compounds

Catalysis

Coordination compounds and MOFs derived from pyridyl amine ligands are emerging as promising catalysts for various chemical transformations. The catalytic activity often stems from the accessible and electronically tunable metal centers held within the framework.

MOFs constructed with pyridine-based linkers have demonstrated significant catalytic potential. For instance, a 2D cobalt-based MOF, synthesized using pyridine as a modulator, has been shown to be an effective catalyst for the oxygen evolution reaction (OER). rsc.org The introduction of iron into this framework further enhanced its catalytic performance, lowering the overpotential required for the reaction. rsc.org Similarly, a 1D zigzag chain coordination polymer of Cu(II) built with a pyridyl-triazole ligand has been investigated for the hydrogen evolution reaction (HER), showing potential as an efficient catalyst under saline conditions. mdpi.com The catalytic efficiency in these materials is often attributed to the high density of exposed metal active sites within their specific low-dimensional structures. rsc.org

CatalystReaction CatalyzedKey Performance Metrics
Co₃Fe₁ MOF-Py₃Oxygen Evolution Reaction (OER)Overpotential of 269 mV at 10 mA cm⁻²; Tafel slope of 45.29 mV dec⁻¹. rsc.org
Cu(II) Coordination Polymer (CP1)Hydrogen Evolution Reaction (HER)Exhibits superior HER kinetics compared to its Co(II) analogue. mdpi.com
TMU-17-URKnoevenagel CondensationA pillar-layered MOF functionalized with urea (B33335) groups acts as a hydrogen bonding catalyst. researchgate.net

Chemical Sensing and Fluorescent Probes

The inherent electronic and structural properties of pyridine derivatives make them excellent candidates for the development of fluorescent chemosensors. Coordination of these ligands to metal ions can modulate their photophysical properties, leading to sensors that can detect specific analytes through changes in fluorescence.

While direct studies on this compound are limited, analogous pyridine-based molecules have been successfully designed as fluorescent probes. Isomeric fluorescent probes based on 3-(4-dimethylamino-phenyl)-2-pyridin-yl-acrylonitrile have been developed for pH sensing, showing excellent selectivity for H⁺ ions over various metal cations. researchgate.net These probes exhibit a linear response in extremely acidic pH ranges. researchgate.net Furthermore, pyridine-based fluorescent probes have been synthesized for the detection of environmentally significant anions like arsenate, with detection limits far below the WHO recommended levels for drinking water. researchgate.net

Coordination polymers and MOFs themselves can also act as sensors. MOFs built with bipyridyl ligands have demonstrated the ability to sense multiple nitroaromatic explosives through fluorescence quenching. acs.org The porous nature of MOFs can allow for the selective adsorption of analyte molecules, leading to a detectable change in the material's luminescent properties.

Probe/SensorAnalyte DetectedPrinciple of Detection
Pyridine-based isomeric fluorophorespH (H⁺ ions)Ratiometric fluorescence changes upon protonation. researchgate.net
DFPPIC (Pyridine based fluorescence probe)ArsenateFluorescence enhancement attributed to intermolecular H-bonding assisted CHEF process. researchgate.net
Cu(II) MOFs with 4,4′-dipyridylNitroaromatic ExplosivesFluorescence quenching upon interaction with the analyte. acs.org
Pyrrolo[3,4-c]pyridine-based chemosensorFe³⁺/Fe²⁺"Turn-off" fluorescence response upon complexation with iron ions. acs.org

Biological Activity and Medicinal Chemistry Applications of 2 Pyridin 4 Yl Pyridin 3 Amine Derivatives

Exploration of Pharmacological Activities

Derivatives of the 2-(pyridin-4-yl)pyridin-3-amine framework have demonstrated significant promise as anticancer agents, operating through diverse mechanisms of action to inhibit tumor growth and induce cancer cell death.

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and proliferation. dntb.gov.ua

Aurora Kinase Inhibition: Derivatives of a related scaffold, 2,4-disubstituted pyrimidines, have been identified as inhibitors of Aurora kinases A and B. nih.gov For instance, compound 12a from a synthesized series demonstrated inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. nih.gov This inhibition of Aurora kinases can lead to apoptosis in cancer cells. nih.gov Another compound, AMG 900, which is a N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine, has been identified as a highly selective and orally bioavailable inhibitor of Aurora kinases. acs.org Furthermore, researchers at the University of Arkansas for Medical Sciences developed a selective inhibitor of Aurora kinase B, which showed an IC50 of 1.31 nM. bioworld.com

MPS1 Inhibition: Monopolar spindle 1 (MPS1) is another key kinase involved in the spindle assembly checkpoint and is an attractive target for cancer therapy. nih.gov A series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting MPS1 have been developed, showing excellent potency and kinase selectivity. nih.govnih.gov The clinical candidate BOS172722 emerged from this series, demonstrating the potential of this scaffold in developing MPS1 inhibitors. nih.gov The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was a key modification that improved metabolic stability. nih.gov

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives and Related Compounds

Compound/Derivative ClassTarget Kinase(s)Key Findings
2,4-disubstituted pyrimidinesAurora A, Aurora BCompound 12a showed IC50 values of 309 nM (Aurora A) and 293 nM (Aurora B). nih.gov
AMG 900Aurora kinasesA highly selective, orally bioavailable inhibitor. acs.org
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora kinase BA selective inhibitor with an IC50 of 1.31 nM. bioworld.com
Pyrido[3,4-d]pyrimidinesMPS1Led to the discovery of the clinical candidate BOS172722. nih.govnih.gov

Beyond apoptosis, derivatives of this chemical family can induce alternative cell death pathways, such as methuosis. This is particularly relevant for treating cancers that have become resistant to apoptosis-inducing therapies. nih.gov

A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several compounds that induce methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. nih.govnih.govtandfonline.com One derivative, designated 12A, was particularly effective at inducing methuosis in various cancer cell lines while showing minimal toxicity to normal cells. nih.govnih.gov The vacuoles induced by 12A were found to originate from macropinosomes, not autophagosomes, and the process was associated with endoplasmic reticulum stress and activation of the MAPK/JNK signaling pathway. nih.govresearchgate.net

The anticancer activity of these compounds is not limited to kinase inhibition and methuosis induction. They interact with a range of other biological targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed as potent CDK2 inhibitors. nih.gov One promising compound, 7l, exhibited broad antiproliferative activity against several cancer cell lines and showed a potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM. nih.gov

PI3K/mTOR Pathway Inhibition: Novel 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines have been discovered as inhibitors of the PI3K/mTOR pathway. nih.gov Compound 17f, in particular, displayed high PI3Kα inhibition with an IC50 of 4.2 nM and significantly inhibited the PI3K/Akt/mTOR signaling pathway. nih.gov

Nur77 Modulation: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were developed as potent modulators of the orphan nuclear receptor Nur77. nih.gov Compound 8b from this series showed excellent Nur77-binding activity and induced Nur77-dependent apoptosis in cancer cells. nih.gov

Nitric Oxide Synthase (nNOS) Inhibition: 2-aminopyridine (B139424) derivatives have been explored as inhibitors of human neuronal nitric oxide synthase (nNOS), a target for various neurological disorders. nih.gov

The versatility of the this compound scaffold extends to antimicrobial applications.

Antibacterial Activity: Several studies have reported the antibacterial potential of pyridine (B92270) and pyrimidine (B1678525) derivatives. japsonline.commdpi.comresearchgate.netnih.gov For instance, 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives have shown effectiveness against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Certain 2-aminopyridine derivatives have also demonstrated significant activity against Gram-positive bacteria, with one compound showing a minimum inhibitory concentration (MIC) of 0.039 µg·mL−1 against S. aureus and B. subtilis. mdpi.com Additionally, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have shown inhibitory activity against E. coli and S. aureus. mdpi.com

Antiviral Activity: The pyridine nucleus is a component of various compounds with antiviral properties. nih.gov Recently, 2,4,5-trisubstituted pyrimidines have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One derivative, 14a, showed an EC50 of 2.80 nM against the HIV-1 IIIB strain. nih.gov

Antifungal Activity: Nicotinic acid benzylidene hydrazide derivatives, which contain a pyridine ring, have shown activity against Candida albicans and Aspergillus niger. nih.gov

Table 2: Antimicrobial Activity of Selected Pyridine and Pyrimidine Derivatives

Compound ClassActivityTarget OrganismsKey Findings
2-(pyridin-3-yl)-1H-benzo[d]imidazolesAntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosaEffective against both Gram-positive and Gram-negative bacteria. researchgate.net
2-aminopyridine derivativesAntibacterialS. aureus, B. subtilisOne compound showed a MIC of 0.039 µg·mL−1. mdpi.com
2,4,5-trisubstituted pyrimidinesAntiviralHIV-1Compound 14a had an EC50 of 2.80 nM against HIV-1 IIIB. nih.gov
Nicotinic acid benzylidene hydrazidesAntifungalC. albicans, A. nigerShowed notable antifungal activity. nih.gov

Derivatives based on a pyrimidine scaffold have been shown to possess immunomodulatory properties. Specifically, a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was identified. nih.gov These compounds have the potential to induce a specific conformational change in Aurora A kinase, which can lead to reduced levels of the oncoproteins cMYC and MYCN, suggesting a potential indirect immunomodulatory effect through the modulation of cancer-related pathways. nih.gov

Neurotransmission Modulation

Derivatives of the pyridine scaffold, a core component of this compound, have shown significant activity in the central nervous system (CNS). nih.gov Pyridine alkaloids, for instance, are known to interact with various neurotransmitter systems. nih.gov Nicotine (B1678760), a well-known pyridine alkaloid, acts on nicotinic acetylcholine (B1216132) receptors (nAChRs) and can influence the release of neurotransmitters like dopamine (B1211576) and glutamate. nih.gov Some studies suggest that nicotine may also bind to N-methyl-D-aspartate (NMDA) receptors, leading to dopamine release in the nucleus accumbens. nih.gov The nitrogen atom within the pyridine ring is a key feature contributing to the pharmacological effects of many drugs containing this heterocycle. nih.gov

Furthermore, specific derivatives have been developed to target particular receptors involved in neurotransmission. For example, pyrazol-4-yl-pyridine compounds have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4 PAMs). nih.gov These compounds can enhance the effect of the endogenous ligand acetylcholine, and some also exhibit "ago-PAM" activity, meaning they can directly activate the M4 receptor from an allosteric site. nih.gov The development of such molecules has even led to the creation of radiolabeled probes for imaging the M4 receptor in the brain using positron emission tomography (PET). nih.gov

Anti-Inflammatory Effects

Derivatives of pyridine have demonstrated notable anti-inflammatory properties. For instance, certain 3-hydroxy-pyridine-4-one derivatives have shown significant anti-inflammatory activity in studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The proposed mechanism for this effect is linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Similarly, novel pyridines synthesized through one-pot multicomponent reactions have been evaluated for their anti-inflammatory potential. acs.org In a study using the carrageenan-induced paw edema model, several of these synthesized compounds exhibited a wide range of anti-inflammatory effects when compared to the reference drug diclofenac. acs.org The development of novel anti-inflammatory agents with improved selectivity and reduced toxicity remains an important area of research, with various pyridine-containing compounds being investigated as potential cyclooxygenase (COX) inhibitors. nih.gov For example, a trifluoromethanesulfonamide (B151150) pyridine derivative was reported as a COX-2 inhibitor with a higher selectivity index than celecoxib. nih.gov

Other Potential Therapeutic Applications

The versatility of the pyridine scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications. These include:

Antiproliferative and Antitumor Activity: Pyridine derivatives are a significant class of compounds in cancer research. nih.gov They are the second most common heterocycle found in FDA-approved drugs and are known to possess antitumor properties. nih.gov For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent activity against melanoma cell lines. nih.gov

Antibacterial Activity: With the rise of multidrug-resistant pathogens, there is a pressing need for new antibiotics. Pyridine derivatives are being actively investigated in this area. nih.gov Their inherent water solubility, a property enhanced by the pyridine scaffold, makes them attractive candidates for drug development. nih.gov Some newly synthesized pyridine compounds have shown promise in inhibiting multidrug-resistant S. aureus (MRSA). nih.gov

Antifibrotic Activity: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been designed and evaluated for their antifibrotic activity. mdpi.com Several of these compounds demonstrated better anti-fibrotic effects than the clinical drug Pirfenidone in in-vitro models. mdpi.com

Antimalarial and Antiparasitic Activity: Diarylaminopyridines have been studied for their antimalarial properties, leading to the identification of pyrazine (B50134) analogues with oral in vivo activity. researchgate.net Additionally, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been discovered as novel macrofilaricidal compounds for treating human filarial infections. acs.orgnih.gov

Kinase Inhibition: Mitogen- and Stress-Activated Kinase 1 (MSK1) is a target for inflammatory diseases. Screening of compound libraries identified 6-phenylpyridin-2-yl guanidine (B92328) as a starting point for developing MSK1 inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drugs.

Impact of Substituent Modifications on Biological Efficacy

The biological activity of pyridine derivatives can be significantly altered by modifying the substituents on the pyridine ring.

For antiproliferative activity , the presence and position of certain functional groups are critical. A study on pyridine derivatives revealed that the inclusion of -OMe, -OH, -C=O, and -NH2 groups enhanced their antiproliferative effects against cancerous cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups tended to decrease this activity. nih.gov

In the context of anti-inflammatory activity , SAR studies of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed a direct correlation between the mutual arrangement of the benzothiazine and pyridine fragments and their analgesic and anti-inflammatory properties. mdpi.com

For antibacterial agents , modifications to the C-ring of 3-(pyridine-3-yl)-2-oxazolidinone derivatives led to compounds with improved antibacterial activities compared to the initial leads. nih.gov

The following table provides examples of how substituent modifications impact the biological efficacy of pyridine derivatives.

Parent Compound Modification Effect on Biological Activity
Pyridine DerivativeAddition of -OMe, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activity nih.gov
Pyridine DerivativeAddition of halogen atoms or bulky groupsDecreased antiproliferative activity nih.gov
N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamideAlteration of the spatial arrangement of the pyridine cycleInfluenced analgesic and anti-inflammatory properties mdpi.com
3-(pyridine-3-yl)-2-oxazolidinoneModification of the C-ringImproved antibacterial activity nih.gov

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This information is invaluable for lead optimization, the process of refining a promising compound to improve its efficacy and other properties.

Pharmacophore models can be generated based on the structure of a known ligand bound to its target protein. nih.gov For example, a pharmacophore model was built using the VEGFR-2 inhibitor Axitinib to screen for new potential inhibitors. nih.gov This approach allows for the rapid screening of large compound libraries to identify molecules that fit the pharmacophore and are therefore likely to be active. acs.org

Four-point pharmacophore methods have been developed to provide a more detailed and higher-resolution measure of molecular similarity and diversity compared to three-point methods. acs.org These advanced techniques can be used to design focused combinatorial libraries, which are collections of related compounds designed to explore the chemical space around a particular pharmacophore. acs.org

Lead optimization often involves replacing parts of the lead molecule to improve properties like metabolic stability. For instance, in the development of antimalarial compounds, the pyridine core of 3,5-diaryl-2-aminopyridines was replaced with a pyrazine ring, leading to a new series of analogues with potent oral activity. researchgate.net Similarly, in the search for novel macrofilaricides, the initial amino-thiazole hit was modified by replacing the thiazole (B1198619) ring to address potential metabolic instability, leading to the discovery of a new series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. nih.gov

Mechanistic Investigations of Biological Action

Understanding the mechanism by which a compound exerts its biological effects is fundamental to drug development. For pyridine derivatives, a variety of mechanisms have been elucidated.

In the context of anti-inflammatory effects , one proposed mechanism for 3-hydroxy-pyridine-4-one derivatives is the chelation of iron. nih.gov This is significant because key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent, meaning they require iron to function. nih.gov By sequestering iron, these compounds may inhibit the activity of these enzymes and thus reduce inflammation. nih.gov

For neurotransmission modulation , pyrazol-4-yl-pyridine compounds have been shown to act as positive allosteric modulators (PAMs) at the M4 muscarinic acetylcholine receptor. nih.gov This means they bind to a site on the receptor that is different from the binding site of the natural ligand, acetylcholine, and enhance the receptor's response to acetylcholine. nih.gov Some of these compounds are even "ago-PAMs," capable of activating the receptor on their own. nih.gov

In the realm of antibacterial action , 3-(pyridine-3-yl)-2-oxazolidinone derivatives are thought to exert their effects in a manner similar to the antibiotic linezolid. nih.gov Molecular docking studies predict that these compounds bind to the bacterial ribosome, inhibiting protein synthesis. nih.gov Morphological studies have shown that treatment with these compounds causes significant damage to the cell walls of bacteria. nih.gov

Investigations into kinase inhibition have shown that arylpyridin-2-yl guanidine derivatives can inhibit Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com This inhibition, in turn, reduces the release of pro-inflammatory cytokines like IL-6. mdpi.com

The table below summarizes the investigated mechanisms of action for different classes of pyridine derivatives.

Compound Class Proposed Mechanism of Action Therapeutic Area
3-hydroxy-pyridine-4-one derivativesIron chelation, inhibiting heme-dependent inflammatory enzymes nih.govAnti-inflammatory nih.gov
Pyrazol-4-yl-pyridine compoundsPositive allosteric modulation of the M4 muscarinic acetylcholine receptor nih.govNeurotransmission Modulation nih.gov
3-(pyridine-3-yl)-2-oxazolidinone derivativesInhibition of bacterial protein synthesis by binding to the ribosome nih.govAntibacterial nih.gov
Arylpyridin-2-yl guanidine derivativesInhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1) mdpi.comAnti-inflammatory mdpi.com

In Vitro and In Vivo Biological Evaluation Methodologies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the in vitro and in vivo biological evaluation methodologies for derivatives of the compound This compound . Extensive searches did not yield any specific studies that have synthesized and subsequently evaluated the biological activities of this particular chemical scaffold.

Therefore, no detailed research findings or data tables on its efficacy in various assays (e.g., cytotoxicity, enzyme inhibition, receptor binding) or in animal models can be provided at this time. The scientific community has yet to explore the potential of this specific class of compounds, and as such, there is no established body of work to report on their biological properties or therapeutic potential.

This lack of data precludes a discussion of the methodologies that would be employed for its biological evaluation. Typically, this would involve a range of standard assays tailored to a specific therapeutic target, which would be determined by computational studies or by screening against a panel of biological targets. Following any promising in vitro results, subsequent in vivo studies in appropriate animal models would be necessary to assess the compound's pharmacokinetic and pharmacodynamic properties. However, for This compound derivatives, this process does not appear to have been undertaken or at least not reported in publicly accessible scientific literature.

Computational and Theoretical Chemistry Studies on 2 Pyridin 4 Yl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), calculations can yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This foundational analysis is crucial for understanding the molecule's three-dimensional shape and steric properties, which in turn influence its reactivity and intermolecular interactions.

The optimized structure provides a static picture of the molecule's most stable state. For 2-(Pyridin-4-yl)pyridin-3-amine, key parameters would include the lengths of the C-N and C-C bonds within and between the pyridine (B92270) rings, the angles defining the ring geometries, and the dihedral angle describing the twist between the two pyridine rings.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C3-N(amine)1.385C2-C3-N(amine)121.5
C2-C(pyridin-4-yl)1.480C3-C2-C(pyridin-4-yl)122.0
C-H (amine)1.010H-N-H (amine)115.0
Dihedral Angle (°)
N(ring1)-C2-C4'-N(ring2)35.5
Note: These values are illustrative examples based on typical DFT calculations for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. wuxibiology.com

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical descriptor of molecular stability and reactivity. irjweb.com A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to quantify the molecule's reactivity. tandfonline.com The distribution of HOMO and LUMO lobes across the molecule can also indicate the most likely sites for electrophilic and nucleophilic attack, respectively. wuxiapptec.com

Table 2: Calculated Quantum Chemical Descriptors for this compound (Illustrative)

ParameterValue (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65
Chemical Hardness (η)2.325
Chemical Softness (S)0.430
Electronegativity (χ)3.525
Note: These values are illustrative examples based on typical DFT calculations for similar compounds.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. tsijournals.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. nih.gov These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental spectra.

This analysis is invaluable for assigning specific vibrational bands observed in experimental FT-IR and FT-Raman spectra to particular functional groups and types of atomic motion (e.g., stretching, bending, wagging). For this compound, key vibrational modes would include the N-H stretching and scissoring of the amino group, C-N stretching, and the characteristic ring breathing and C-H bending modes of the two pyridine rings. tsijournals.comnih.gov

Table 3: Correlation of Key Vibrational Frequencies (cm-1) for this compound (Illustrative)

Vibrational AssignmentCalculated FrequencyExperimental Frequency
N-H asymmetric stretch35103465
N-H symmetric stretch34053370
C=N/C=C ring stretch16151600
NH2 scissoring16301622
C-N stretch (amine)13251318
Pyridine ring breathing995991
Note: These values are illustrative examples based on typical assignments for aminopyridine compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and bonding orbitals. wikipedia.org This method investigates charge delocalization by examining all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs. aiu.edu

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N, amine)π* (C2-N1, ring1)35.5
LP (N, amine)π* (C3-C4, ring1)20.1
π (C5-C6, ring1)π* (C2'-C3', ring2)5.8
π (C2-N1, ring1)π* (C(pyridin-4-yl)-C2)15.2
Note: LP denotes a lone pair. These values are illustrative examples of interactions expected in such a system.

Molecular Docking and Molecular Dynamics Simulations

While quantum calculations describe the intrinsic properties of the molecule itself, molecular docking and dynamics simulations are used to predict its behavior in a biological environment, specifically how it might interact with a protein target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor. tandfonline.com This method involves placing the ligand (this compound) into the active site of a target protein and evaluating the binding affinity using a scoring function. The results can identify the most likely binding mode and quantify the strength of the interaction, often expressed as a binding energy in kcal/mol. mdpi.com

Docking studies reveal crucial details about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amine group) and acceptors (like backbone carbonyl oxygens of amino acids). tandfonline.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (the pyridine rings) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: Aromatic interactions between the pyridine rings of the ligand and the aromatic side chains of amino acids like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups. tandfonline.com

These simulations can guide the design of more potent and selective inhibitors by identifying which functional groups on the ligand are most important for binding. nih.gov

Table 5: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Kinase Active Site (Illustrative)

Amino Acid ResidueInteraction TypeDistance (Å)
GLU 95 (Backbone NH)Hydrogen Bond (with N of pyridin-4-yl)2.9
CYS 93 (Backbone CO)Hydrogen Bond (with NH2 group)3.1
LEU 25Hydrophobic3.8
VAL 78Hydrophobic4.1
PHE 91Pi-Pi Stacking4.5
Note: These are hypothetical interactions to illustrate the output of a molecular docking study.

Prediction of Biological Targets and Mechanisms

Computational approaches are instrumental in predicting the biological targets of novel compounds, thereby guiding experimental validation. In the context of bipyridine derivatives, which share structural similarities with this compound, computational studies have been pivotal. For instance, derivatives of 2,2'-bipyridine (B1663995) have been investigated for their anticancer properties, with computational docking studies helping to elucidate their interaction with biomolecules. researchgate.net

While specific studies on this compound are not extensively documented in publicly available literature, the broader class of aminopyridine and bipyridine derivatives has been the subject of significant computational investigation. These studies often involve molecular docking simulations to predict binding affinities and modes of interaction with various protein targets. For example, studies on other aminopyridine derivatives have explored their potential as antimalarial agents by modeling their interactions with parasitic enzymes. nih.gov The structural alerts and pharmacophoric features identified in such studies can be extrapolated to hypothesize potential targets for this compound.

The prediction of biological mechanisms often involves analyzing the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.com These parameters provide insights into the molecule's reactivity and its ability to participate in electron transfer processes, which are fundamental to many biological reactions. wikipedia.org

Table 1: Predicted Biological Activities of Structurally Related Compounds

Compound ClassPredicted Biological ActivityComputational Method
2,2'-Bipyridine DerivativesAnticancerMolecular Docking
3,5-Diaryl-2-aminopyridinesAntimalarialStructure-Activity Relationship (SAR)
AminopyridinesNeurological Disorder TreatmentQuantitative Structure-Activity Relationship (QSAR)

This table is illustrative and based on studies of related compound classes. Specific predictions for this compound would require dedicated computational analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR studies are powerful computational tools that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.net These models are invaluable for optimizing lead compounds and designing new molecules with enhanced desired properties.

For classes of compounds related to this compound, such as 3-(pyridin-2-yl)benzenesulfonamide derivatives, QSAR models have been successfully developed. nih.gov These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence biological activity. nih.gov The insights gained from such studies can guide the structural modification of this compound to potentially enhance its biological efficacy.

Table 2: Common Descriptors Used in QSAR/SPR Studies

Descriptor TypeExamplesRelevance
Electronic Dipole moment, HOMO/LUMO energies, Mulliken chargesReactivity, electrostatic interactions
Steric Molecular volume, surface area, specific steric parametersReceptor fit, accessibility
Hydrophobic LogP, hydrophobic fieldsMembrane permeability, protein binding
Topological Connectivity indices, shape indicesMolecular size and branching
Hydrogen Bonding Number of H-bond donors/acceptorsSpecific interactions with biological targets

Conformation Analysis and Conformational Landscapes

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its biological target. Conformation analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

In the case of this compound, the presence of the amino group on one of the pyridine rings introduces additional conformational flexibility. Intramolecular hydrogen bonding between the amino group and the nitrogen atom of the adjacent pyridine ring could play a significant role in stabilizing certain conformations. researchgate.net Theoretical studies on related pyridin-2-yl guanidine (B92328) derivatives have demonstrated the importance of such intramolecular interactions in controlling the molecular conformation. researchgate.net

The conformational landscape of this compound can be explored using computational techniques such as potential energy surface (PES) scanning. This involves systematically varying key dihedral angles and calculating the corresponding energy to map out the low-energy conformational space.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C(3)-C(2)-C(4')-C(3')Torsion between the two pyridine ringsDetermines the overall planarity and shape of the molecule.
N(1)-C(2)-C(3)-N(amine)Torsion of the amino group relative to the pyridine ringInfluences potential for intramolecular hydrogen bonding.

Understanding the conformational preferences of this compound is essential for rational drug design, as it allows for the design of analogues that are pre-organized in the bioactive conformation, potentially leading to higher affinity and selectivity for their biological target.

Emerging Research Directions and Future Outlook for 2 Pyridin 4 Yl Pyridin 3 Amine

Development of Advanced Synthetic Methodologies

While classical methods for pyridine (B92270) synthesis are well-established, future research will likely focus on advanced, efficient, and sustainable methodologies to access 2-(Pyridin-4-yl)pyridin-3-amine and its derivatives. The development of novel synthetic routes is crucial for building libraries of analogues for screening and optimization.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. nih.govacs.org Applying MCRs to the synthesis of substituted bipyridyl amines would streamline the manufacturing process, reduce waste, and allow for rapid diversification of the core structure. acs.org Microwave-assisted synthesis, a tool of green chemistry, has been shown to accelerate such reactions, offering benefits like excellent yields, pure products, and short reaction times. acs.org

Chemodivergent Synthesis: This approach allows for the generation of different product classes from a common set of starting materials simply by tuning the reaction conditions or catalysts. rsc.org Developing chemodivergent strategies starting from α-bromoketones and aminopyridines could yield either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines, showcasing the versatility of the aminopyridine scaffold. rsc.org

Asymmetric Functionalization: For applications in chiral recognition and pharmacology, enantiomerically pure compounds are often required. Future synthetic efforts may employ directing groups like 2-(pyridin-2-yl)isopropyl (PIP) amine to enable the asymmetric functionalization of C(sp³)–H bonds, a challenging but highly valuable transformation. acs.org Such methods could be adapted to create chiral derivatives of this compound with specific stereochemistry.

Exploration of Novel Biological Targets and Therapeutic Areas

The aminopyridine and bipyridine motifs are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets. nih.gov Derivatives of this compound are therefore being investigated for their potential as therapeutic agents across various diseases.

Emerging therapeutic applications and targets for structurally related compounds include:

Oncology: Pyridine and pyrimidine (B1678525) derivatives have shown significant promise as anticancer agents by targeting key enzymes in cell growth and proliferation. nih.govacs.org Research has identified potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govacs.orgnih.govrsc.org The this compound scaffold could serve as a foundation for developing new, highly selective kinase inhibitors.

Neurodegenerative Diseases: Compounds with a pyrazolopyridine core, structurally related to bipyridines, have demonstrated the ability to bind selectively to β-amyloid plaques, a hallmark of Alzheimer's disease. mdpi.com This suggests that derivatives of this compound could be developed as diagnostic probes or therapeutic agents for neurodegenerative disorders.

Inflammatory and Immune Disorders: Inducible nitric oxide synthase (iNOS) is a key mediator of inflammation, and selective inhibitors are sought after for treating inflammatory conditions. nih.gov Analogues of 2-amino-4-methylpyridine (B118599) have been identified as potent iNOS inhibitors. nih.gov Furthermore, inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck) are valuable for modulating the immune response, and certain aminopyridine derivatives have shown promise in this area. nih.gov

Compound ClassBiological TargetTherapeutic AreaReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4, CDK6Oncology acs.org
2,4-Diarylaminopyrimidine HydrazonesFAKThyroid Cancer nih.gov
4-Thiophenyl-pyrimidine DerivativesEGFR, VEGFR-2Oncology nih.gov
2-Amino-4-methylpyridine AnaloguesiNOSInflammation nih.gov
2,3-Diarylfuro[2,3-b]pyridin-4-aminesLckImmunology nih.gov
Pyrazolopyridinesβ-Amyloid PlaquesAlzheimer's Disease mdpi.com

Integration in Supramolecular Chemistry and Nanomaterials

The structure of this compound is well-suited for applications in supramolecular chemistry and the construction of novel nanomaterials. The pyridine nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal ions, while the amine group can act as a hydrogen bond donor.

Future research in this area could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Bipyridine ligands are fundamental building blocks in coordination chemistry. wikipedia.org The title compound can act as a bidentate ligand, coordinating with various metal centers to form one-, two-, or three-dimensional coordination polymers. A related compound, 4-(pyridin-3-yl)pyrimidin-2-amine, has been used to create a metal-organic coordination polymer that exhibits significant proton conductivity, highlighting the potential for these materials in fuel cells and sensors. nih.gov

Supramolecular Gels: The ability to form directional hydrogen bonds and participate in π–π stacking interactions allows for the self-assembly of molecules into ordered, gel-like structures. nih.gov Research on isomeric pyridyl-N-oxide amides has shown that they can form stable hydrogels, and the specific arrangement of functional groups plays a critical role in their properties. mdpi.com This suggests that this compound could be a precursor for new stimuli-responsive "smart" materials.

Nanomaterial Functionalization: The aminopyridine moiety can be used to anchor the molecule onto the surface of nanoparticles, modifying their properties and enabling their use in various applications, including catalysis and drug delivery.

Applications in Catalysis and Green Chemistry

The field of catalysis is continually seeking new ligands that can improve the efficiency and selectivity of chemical transformations. Green chemistry principles push for the development of more sustainable processes, including the use of recyclable catalysts and environmentally benign solvents.

Potential applications for this compound include:

Homogeneous Catalysis: Bipyridine-metal complexes are widely used as catalysts in reactions such as hydrogenations and cross-couplings. wikipedia.org The title compound could serve as a novel bidentate ligand for transition metals like iridium, rhodium, or palladium, potentially leading to catalysts with unique reactivity or selectivity.

Organocatalysis: Certain pyridine derivatives can function as organocatalysts. For instance, pyridine-2-carboxylic acid has been successfully employed as a recyclable, dual acid-base catalyst for the green synthesis of chromene derivatives in an aqueous ethanol (B145695) mixture. nih.gov This opens the possibility of using this compound or its derivatives as metal-free catalysts.

Green Synthesis Protocols: The development of the compound itself and its derivatives can be guided by green chemistry principles. This includes using microwave-assisted, one-pot procedures and employing water or ethanol as solvents to minimize environmental impact. nih.govacs.org

Green Chemistry ApproachDescriptionPotential BenefitReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Shorter reaction times, higher yields, pure products. acs.org
Multicomponent ReactionsCombining three or more reactants in a single synthetic step.High atom economy, reduced waste, operational simplicity. nih.gov
Recyclable OrganocatalystsUsing metal-free catalysts that can be recovered and reused.Lower cost, reduced metal contamination, improved sustainability. nih.gov

Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods can predict the properties of molecules and guide experimental work, saving time and resources.

For this compound, computational approaches can be applied to:

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a series of derivatives with their biological activity. nih.gov This allows researchers to predict the potency of new, unsynthesized compounds and prioritize the most promising candidates.

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand and its biological target at an atomic level. nih.govnih.gov Docking can predict the preferred binding mode of a molecule within a protein's active site, while molecular dynamics simulations can reveal the stability of this interaction over time. nih.govnih.gov Such studies are crucial for designing selective inhibitors, for example, by exploring the binding mechanisms of pyrrolopyridone analogues to different bromodomains. nih.gov

Predicting Physicochemical Properties: Computational models can accurately predict properties like solubility, lipophilicity, and metabolic stability. This is essential for designing drug candidates with favorable pharmacokinetic profiles and for developing new materials with desired characteristics. Introducing pyridine moieties has been shown computationally to improve properties like water solubility and predicted central nervous system penetration. nih.gov

Interdisciplinary Research with Biology and Materials Science

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges chemistry, biology, and materials science. The compound acts as a molecular link between these fields.

Key areas for interdisciplinary collaboration include:

Development of Bio-probes: By attaching a fluorescent tag, derivatives of this compound can be transformed into chemical probes for biological imaging. Research on related pyrazolopyridines has led to the synthesis of compounds that selectively bind to and illuminate amyloid plaques in brain tissue from Alzheimer's patients, a clear intersection of synthetic chemistry, cell biology, and materials science (fluorescent materials). mdpi.com

Bio-inspired Materials: The principles of molecular recognition and self-assembly found in biological systems can inspire the design of new supramolecular materials. For example, using the compound to create MOFs with tailored pore sizes and functionalities could lead to new systems for targeted drug delivery or biocatalysis.

Integrated Discovery Platforms: The development of new therapeutics based on this scaffold requires a close feedback loop between disciplines. Chemists synthesize new compounds, biologists test their activity against various cell lines and protein targets, and computational scientists model the interactions to suggest the next generation of molecules. chemscene.com This integrated approach accelerates the path from initial discovery to potential clinical application.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). Amine protons appear at δ 5–7 ppm in DMSO-d₆ .
  • HRMS : Confirm molecular formula with <5 ppm error. used HRMS-ESI for precise mass determination .
  • IR spectroscopy : N–H stretches (3200–3400 cm⁻¹) and aromatic C=C stretches (1450–1600 cm⁻¹) validate structure .

How can reaction yields for this compound syntheses be optimized?

Q. Advanced

  • Catalyst screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for cross-coupling efficiency .
  • Microwave-assisted synthesis : reduced reaction times from days to hours (e.g., 2-(2-halophenoxy)pyridin-3-amine synthesis) .
  • Additives : Cs₂CO₃ or K₃PO₄ as bases improve coupling yields by deprotonating intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.